molecular formula C7H7BrClF2N B1378750 5-Bromo-2-(difluoromethyl)aniline hydrochloride CAS No. 1461706-24-0

5-Bromo-2-(difluoromethyl)aniline hydrochloride

Cat. No.: B1378750
CAS No.: 1461706-24-0
M. Wt: 258.49 g/mol
InChI Key: BPANYBGDSMESJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(difluoromethyl)aniline hydrochloride is a chemical compound with the molecular formula C7H7BrClF2N. It is commonly used in various research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of a bromine atom, a difluoromethyl group, and an aniline moiety, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(difluoromethyl)aniline hydrochloride typically involves the bromination of 2-(difluoromethyl)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The compound is then purified through crystallization or other separation techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(difluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-2-(difluoromethyl)aniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethyl)aniline hydrochloride depends on its specific applicationFor example, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(difluoromethyl)aniline hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable intermediate in the synthesis of fluorinated organic compounds .

Properties

IUPAC Name

5-bromo-2-(difluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2N.ClH/c8-4-1-2-5(7(9)10)6(11)3-4;/h1-3,7H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPANYBGDSMESJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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